molecular formula C9H7N3O B14666230 4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole CAS No. 41028-73-3

4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole

Cat. No.: B14666230
CAS No.: 41028-73-3
M. Wt: 173.17 g/mol
InChI Key: WGQODORYBADPIC-UHFFFAOYSA-N
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Description

4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole is a heterocyclic compound that combines the structural elements of oxadiazole and benzimidazoleThe benzimidazole moiety is known for its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities, while the oxadiazole ring contributes to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)-N-(4-(hydrazinecarbonyl)phenyl)benzamide with various aryl acids in the presence of phosphorus oxychloride (POCl3) at reflux temperature . The reaction conditions are carefully controlled to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    Benzimidazole: Known for its broad spectrum of biological activities, including anti-inflammatory and anticancer properties.

    1,3,4-Oxadiazole: Exhibits antimicrobial and anticancer activities, often used as a pharmacophore in drug design.

Uniqueness: 4H-[1,3,4]Oxadiazino[4,5-a]benzimidazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer enhanced stability and a broader range of biological activities compared to its individual components .

Properties

CAS No.

41028-73-3

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4H-[1,3,4]oxadiazino[4,5-a]benzimidazole

InChI

InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-5-13-6-10-12(8)9/h1-4,6H,5H2

InChI Key

WGQODORYBADPIC-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2N=CO1

Origin of Product

United States

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